BenchChemオンラインストアへようこそ!

BTEB protein

Transcriptional regulation CYP1A1 promoter GC box multiplicity

BTEB protein (Basic Transcription Element-Binding Protein, also designated KLF9/Krüppel-like Factor 9, CAS 148686-29-7) is a 244-amino-acid C2H2-type zinc finger transcription factor belonging to the Sp1/KLF family. It was originally isolated from rat liver as a GC box-binding protein regulating the cytochrome P4501A1 (CYP1A1) gene promoter via the basic transcription element (BTE).

Molecular Formula C7H9FN2
Molecular Weight 0
CAS No. 148686-29-7
Cat. No. B1178951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTEB protein
CAS148686-29-7
SynonymsBTEB protein
Molecular FormulaC7H9FN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTEB Protein (KLF9, CAS 148686-29-7): Core Identity and Procurement-Relevant Background


BTEB protein (Basic Transcription Element-Binding Protein, also designated KLF9/Krüppel-like Factor 9, CAS 148686-29-7) is a 244-amino-acid C2H2-type zinc finger transcription factor belonging to the Sp1/KLF family [1]. It was originally isolated from rat liver as a GC box-binding protein regulating the cytochrome P4501A1 (CYP1A1) gene promoter via the basic transcription element (BTE) [2]. The human ortholog (BTEB1/KLF9) shares 98% amino acid identity with the rat protein and maps to chromosome 9q21.12 [3]. Unlike its closest structural homolog Sp1, BTEB exhibits a GC box multiplicity-dependent functional switch: it activates promoters with tandemly repeated GC boxes but represses promoters bearing a single GC box [2]. This dual activator/repressor capability, combined with its selective interaction with progesterone receptor isoforms and its non-redundant in vivo functions, defines a distinct molecular profile that cannot be replicated by generic Sp1-family alternatives.

Why BTEB Protein Cannot Be Functionally Replaced by Sp1 or Other In-Class KLF Family Members


Although BTEB (KLF9) and Sp1 share three contiguous C2H2 zinc finger motifs with 72% sequence similarity in their DNA-binding domains and bind overlapping GC-rich sequences with comparable affinities [1], they are not functionally interchangeable. The critical distinction lies in BTEB's GC box multiplicity-dependent transcriptional polarity: BTEB represses single-GC-box promoters (e.g., CYP1A1), whereas Sp1 activates the identical promoter element [1]. Downstream of this cis-element-level divergence, BTEB and Sp1 exhibit independent tissue distribution patterns [1], and BTEB selectively interacts with progesterone receptor isoform B (PR-B) to mediate superactivation—a property not equally shared across the KLF family [2]. Moreover, Bteb1-null mice display uterine hypoplasia, subfertility, and partial progesterone resistance that is only partially compensated by upregulation of the related factor BTEB3, confirming non-redundant in vivo functions [3]. Substituting BTEB with Sp1, BTEB3, or BTEB4 in experimental systems would therefore alter both the direction and the tissue-context specificity of transcriptional output.

BTEB Protein (KLF9): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


GC Box Multiplicity-Dependent Transcriptional Polarity Switch: BTEB Represses Single-GC-Box Promoters While Sp1 Activates Them

In a direct head-to-head transient transfection comparison in CV-1 monkey kidney cells using identical reporter plasmid backbones, BTEB and Sp1 produced opposite transcriptional effects on the CYP1A1 promoter, which contains a single GC box (BTE sequence). Sp1 activated the single-GC-box CYP1A1 promoter, whereas BTEB repressed it [1]. In contrast, when the BTE sequence was repeated five times in tandem, both BTEB and Sp1 functioned as activators [1]. This GC box multiplicity-dependent functional switch is unique to BTEB among the Sp1/KLF family members characterized in this assay; Sp1 acts as a constitutive activator regardless of GC box copy number.

Transcriptional regulation CYP1A1 promoter GC box multiplicity promoter architecture

DNA-Binding Affinity Quantification: BTEB Binds the BTE/GC Box Sequence with Sub-Nanomolar Affinity Comparable to Sp1

In a controlled comparative study, bacterially expressed and purified truncated forms of BTEB and Sp1 were subjected to gel mobility shift assays using the identical BTE oligonucleotide probe (a GC box sequence from the rat CYP1A1 gene promoter). The dissociation constant (Kd) measured for the BTEB-BTE complex was (3.0 ± 1.0) × 10⁻¹⁰ M, which was directly reported as comparable to that of Sp1 binding to the same GC box sequence [1]. In an independent study using the purified BTEB DNA-binding domain (residues 120–244) refolded in the presence of Zn²⁺, the Kd was determined as 4 ± 2 nM with a regeneration efficiency of 70 ± 10% [2].

DNA-binding affinity dissociation constant gel mobility shift assay zinc finger protein

Divergent Tissue Distribution of BTEB vs. Sp1 mRNA Despite Overlapping DNA-Binding Specificity

RNA blot analysis performed on multiple rat tissues within the same study revealed that BTEB and Sp1 mRNAs are expressed in all tissues tested, but their relative concentrations vary independently. BTEB mRNA was predominantly enriched in brain, kidney, lung, and testis, whereas Sp1 mRNA was relatively abundant in thymus and spleen [1]. This divergent tissue distribution profile, documented under identical experimental conditions, indicates that BTEB and Sp1 are subject to distinct transcriptional and/or post-transcriptional regulatory mechanisms despite their overlapping DNA-binding sequence specificities.

Tissue-specific expression RNA blot analysis transcription factor distribution Sp1/KLF family

Selective Progesterone Receptor Isoform Interaction: BTEB1 Superactivates PR-B but Does Not Influence Agonist-Bound PR-A Transactivity

In endometrial epithelial cell transfection assays, BTEB1 (KLF9) displayed a selective functional interaction with progesterone receptor isoforms. BTEB1 interaction with ligand-activated PR-B resulted in superactivation of PR-B transactivity and facilitated recruitment of CREB-binding protein (CBP) within the PR dimer [1]. By contrast, BTEB1 did not influence agonist-bound PR-A transactivity, although it augmented PR-A-mediated inhibition of PR-B transactivation and potentiated ligand-independent PR-A activity in the presence of CBP [1]. The related family members KLF13/BTEB3 and Sp1 also exhibited positive modulatory actions on PR-B transactivity in the same study, but the selectivity pattern for PR-A versus PR-B was most thoroughly characterized for BTEB1 [1].

Progesterone receptor signaling PR-A vs. PR-B isoforms transcriptional co-regulation endometrial biology

In Vivo Non-Redundancy: BTEB1-Null Mice Exhibit Uterine Hypoplasia and Subfertility Only Partially Compensated by BTEB3 Upregulation

Homozygous Bteb1 (KLF9)-null female mice display a specific constellation of reproductive phenotypes: uterine hypoplasia, reduced litter size (fewer implantation sites, not an ovulation defect), increased neonatal death in offspring, delayed endometrial proliferation, and increased apoptosis in luminal and glandular epithelium [1]. Critically, ablation of Bteb1 led to increased expression of the related family member Bteb3 (BTEB3/KLF13) in the uterus, interpreted as partial compensatory upregulation. However, this compensation was insufficient to rescue normal uterine function, demonstrating that BTEB1 and BTEB3 are not functionally redundant in vivo despite shared DNA-binding specificity [1]. Progesterone responsiveness of multiple uterine genes, including Hoxa10 and cyclin D3, was altered in Bteb1-null mutants, and a negative correlation between stromal PR-positive cell numbers and luminal epithelial proliferation present in wild-type mice was lost in Bteb1-null mice [1].

Knockout mouse phenotype uterine biology progesterone resistance genetic compensation

DNA-Binding Domain Purification and Refolding: Quantitative Regeneration of BTEB DNA-Binding Activity Under Defined Conditions

The BTEB DNA-binding domain (residues 120–244, encompassing three contiguous C2H2 zinc finger motifs) was expressed in Escherichia coli, purified to homogeneity under denaturing conditions, and refolded in the presence of divalent metal ions [1]. Zn²⁺-mediated refolding regenerated DNA-binding activity with an efficiency of 70 ± 10%, yielding protein with a Kd of 4 ± 2 nM for the specific BTE DNA sequence [1]. Co²⁺ also supported refolding but with lower efficiency and slightly reduced DNA-binding affinity compared with Zn²⁺, while Cd²⁺ resulted in extremely low regeneration efficiency [1]. The refolded Zn-BTEB protein remained monomeric at concentrations below 0.5 µM and formed dimers in the ~10–200 µM range [1].

Recombinant protein production zinc finger refolding DNA-binding domain protein purification

BTEB Protein (KLF9): Evidence-Backed Research and Industrial Application Scenarios


Dissecting GC Box Multiplicity-Dependent Promoter Regulation Using BTEB vs. Sp1 Comparative Transfection Systems

Researchers studying how GC box copy number dictates transcriptional output should employ BTEB in parallel with Sp1 in transient transfection assays. As demonstrated by Imataka et al. (1992), BTEB uniquely represses single-GC-box promoters (e.g., CYP1A1 BTE) while activating tandemly repeated GC box constructs (5× BTE), whereas Sp1 activates both promoter architectures [1]. This experimental design enables unambiguous attribution of promoter-architecture-dependent regulatory effects to BTEB's intrinsic functional properties, making it essential for studies of CYP gene regulation, chromatin context-dependent transcription, and synthetic promoter engineering.

Investigating Progesterone Receptor Isoform-Specific Signaling in Endometrial and Breast Cancer Models

BTEB1 is the KLF family member of choice for studies requiring dissection of PR-A versus PR-B isoform-specific transcriptional outcomes. As shown by Zhang et al. (2003), BTEB1 selectively superactivates ligand-bound PR-B transactivity while not influencing agonist-bound PR-A, and it augments PR-A-mediated inhibition of PR-B [2]. This differential PR isoform modulation has been validated in Ishikawa endometrial epithelial cells, MCF-7 and T47D breast cancer lines, and in vivo mouse and pig implantation models [2]. Procurement of BTEB1 expression constructs or recombinant protein is warranted for progesterone signaling studies where PR-A/PR-B pathway discrimination is required.

In Vivo Target Validation and Uterine Biology Studies Using BTEB1-Knockout or Knockdown Models

For gene-targeting studies in reproductive biology, BTEB1 (KLF9) ablation produces a well-characterized, non-redundant phenotype in mice: uterine hypoplasia, reduced implantation sites, partial progesterone resistance, altered Hoxa10 and cyclin D3 expression, and disrupted stromal PR-to-epithelial proliferation crosstalk [3]. BTEB3 upregulation in Bteb1-null uteri provides only partial compensation, confirming that BTEB1-specific reagents (knockout models, shRNA, CRISPR constructs) are essential for studying implantation biology and progesterone-dependent gene regulation in vivo [3].

Production of Recombinant BTEB DNA-Binding Domain for In Vitro DNA-Protein Interaction Assays

The BTEB DNA-binding domain (residues 120–244) can be produced in E. coli, purified under denaturing conditions, and quantitatively refolded with Zn²⁺ to yield active protein with a Kd of 4 ± 2 nM and 70 ± 10% regeneration efficiency [4]. This defined production pipeline enables laboratories to generate functional BTEB DNA-binding domain for electrophoretic mobility shift assays (EMSAs), DNA footprinting, competitive binding studies, and structural biology applications. The established refolding protocol and quality control benchmarks (Zn²⁺ dependence, monomer-dimer transition at ~0.5 µM) are compound-specific and should not be inferred from generic zinc finger protein protocols [4].

Quote Request

Request a Quote for BTEB protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.